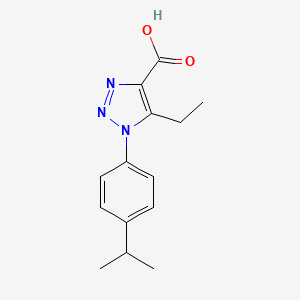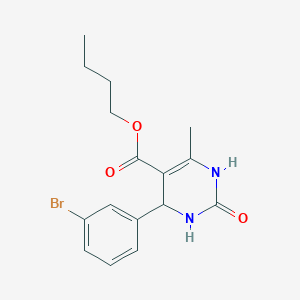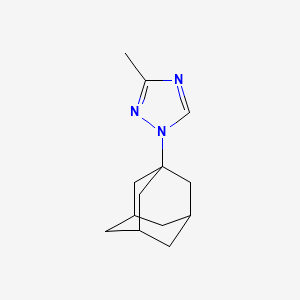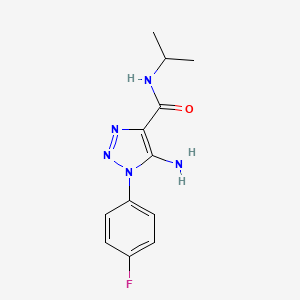
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide, also known as FITC-triazole, is a fluorescent dye that has gained popularity in the field of scientific research. The compound is synthesized through a simple and efficient method and has been utilized in various biochemical and physiological studies.
作用機序
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee works by binding to specific biomolecules through covalent or non-covalent interactions. Once bound, the compound emits green light, which can be detected and quantified using fluorescence microscopy or spectroscopy. The binding specificity of 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee can be tuned by modifying the functional groups on the triazole ring, allowing for the labeling of different biomolecules.
Biochemical and Physiological Effects:
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee has no known biochemical or physiological effects on cells or tissues. The compound is non-toxic and does not interfere with cellular processes, making it an ideal tool for studying living systems.
実験室実験の利点と制限
One of the main advantages of 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee is its high sensitivity and specificity. The compound can be used to label biomolecules at low concentrations, allowing for the detection of small changes in localization or interactions. 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee is also highly stable, making it suitable for long-term experiments. However, one limitation of 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee is its photobleaching, which can occur over time and reduce the fluorescence signal. Additionally, the compound requires excitation with blue light, which can cause autofluorescence in some samples.
将来の方向性
For 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee include the development of new functional groups for the triazole ring, which could expand the labeling capabilities of the compound. Additionally, the use of 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee in vivo is an area of active research, as the compound has the potential to be used as a diagnostic tool for diseases such as cancer. Finally, the combination of 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee with other labeling techniques, such as super-resolution microscopy, could further enhance its utility in scientific research.
合成法
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee is synthesized through a copper-catalyzed 1,3-dipolar cycloaddition reaction between an alkyne and an azide. The reaction yields a triazole ring, which is then functionalized with a carboxamide group and an amino group. The final product is a fluorescent dye that emits green light when excited with blue light.
科学的研究の応用
5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee has been widely used in scientific research as a fluorescent label for biomolecules such as proteins, peptides, and nucleic acids. The compound is highly sensitive and specific, making it an ideal tool for studying the localization, dynamics, and interactions of biomolecules in cells and tissues. 5-amino-1-(4-fluorophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamidee has also been utilized in drug discovery, as it can be used to screen for compounds that bind to specific targets.
特性
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O/c1-7(2)15-12(19)10-11(14)18(17-16-10)9-5-3-8(13)4-6-9/h3-7H,14H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUNHTNBQXDGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
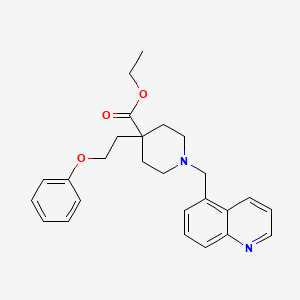
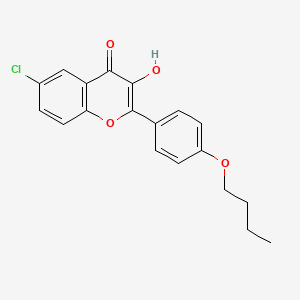
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)
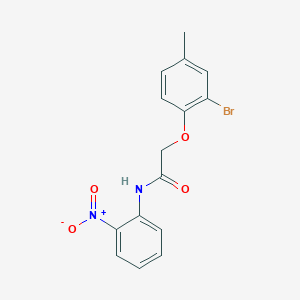
![5-(1-cyclohexen-1-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199584.png)
![ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5199586.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5199590.png)
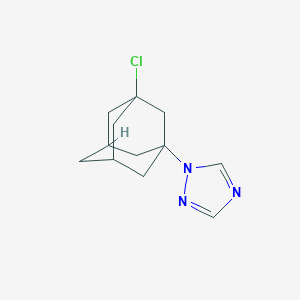
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5199603.png)

